REACTION_CXSMILES
|
O=C1CCC(=O)N1O[C:9]([CH:11]1[CH2:14][C:13](=[O:15])[CH2:12]1)=O.Cl.[Cl:17][C:18]1[C:19]([CH2:24][NH2:25])=[N:20][CH:21]=[CH:22][N:23]=1.C([O-])(O)=O.[Na+]>C1COCC1>[Cl:17][C:18]1[C:19]2[N:20]([C:9]([CH:11]3[CH2:12][C:13](=[O:15])[CH2:14]3)=[N:25][CH:24]=2)[CH:21]=[CH:22][N:23]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
217.2 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(CC1)=O)OC(=O)C1CC(C1)=O
|
Name
|
|
Quantity
|
153.3 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C(=NC=CN1)CN
|
Name
|
|
Quantity
|
760 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.07 kg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted with EtOAc (1×700 mL, 1×300 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (350 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |